molecular formula C17H22FNO5 B13464917 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13464917
M. Wt: 339.4 g/mol
InChI Key: OGQASWKELGSAGL-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based derivative featuring a carboxylic acid group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 3. The stereochemical designation "(1r,3r)" indicates the relative configuration of substituents on the cyclobutane ring, while the "rac-" prefix denotes a racemic mixture of enantiomers. This molecule is likely utilized as a synthetic intermediate in medicinal chemistry, particularly in peptide coupling or as a building block for bioactive molecules .

Properties

Molecular Formula

C17H22FNO5

Molecular Weight

339.4 g/mol

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-10,14(20)21)13-11(18)6-5-7-12(13)23-4/h5-7,10H,8-9H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

OGQASWKELGSAGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C=CC=C2F)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves:

  • Construction of the cyclobutane ring bearing the carboxylic acid functionality.
  • Introduction of the 2-fluoro-6-methoxyphenyl substituent at the 1-position.
  • Installation of the tert-butoxycarbonyl (Boc) protected amino group at the 3-position.

Key Synthetic Steps

Cyclobutane Core Formation

The cyclobutane-1-carboxylic acid scaffold can be prepared starting from 3-oxocyclobutanecarboxylic acid derivatives, which undergo nucleophilic addition or substitution reactions to introduce the amino and aryl substituents.

Introduction of the 2-Fluoro-6-Methoxyphenyl Group

The aryl group is commonly introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where a suitable cyclobutane boronate or halide intermediate reacts with a 2-fluoro-6-methoxyphenyl boronic acid or halide under palladium catalysis. This method ensures regioselective attachment of the fluorinated methoxyphenyl group.

Boc-Protected Amino Group Installation

The amino group at the 3-position is introduced as a protected amine, most commonly using tert-butoxycarbonyl (Boc) protection to ensure stability during subsequent synthetic steps. The Boc group is typically installed by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Representative Synthetic Route

A representative synthetic route adapted from literature sources involves the following sequence:

  • Starting Material Preparation: 3-oxocyclobutanecarboxylic acid or its derivative is prepared or procured.
  • Amino Group Introduction: The amino group is introduced at the 3-position via nucleophilic substitution or reductive amination, followed by Boc protection using Boc2O.
  • Aryl Group Attachment: The 2-fluoro-6-methoxyphenyl substituent is introduced at the 1-position via Suzuki coupling using palladium catalysts such as Pd(PPh3)4 in solvents like 1,4-dioxane with bases like potassium carbonate.
  • Purification: The final product is purified by recrystallization or preparative chromatography, often using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to resolve racemates if needed.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amino group installation Boc2O, base (e.g., triethylamine), solvent (e.g., DCM) Protects amino group as Boc derivative
Aryl group coupling Pd(PPh3)4, K2CO3, 1,4-dioxane, 80–100 °C Suzuki coupling for aryl substitution
Cyclobutane core synthesis Starting from 3-oxocyclobutanecarboxylic acid Provides carboxylic acid functionality
Purification Preparative chiral HPLC or SFC For enantiomeric resolution if required

Alternative Methods and Variations

  • Amidation Reactions: Amidation of amines with corresponding acids using coupling reagents like EDCI and HOBt has been employed for related compounds, which may be adapted for this compound’s synthesis.
  • Carbamate Formation: Formation of reactive carbamates via triphosgene and DIPEA, followed by amine addition, is another method to install protected amino groups.
  • Oxidation and Reduction Steps: Intermediate aldehydes or alcohols can be oxidized or reduced to provide functional groups necessary for further elaboration.

Comprehensive Research Findings

Purity and Yield

  • The synthetic procedures typically yield the target compound with moderate to high purity (>95%) after chromatographic purification.
  • Yields vary depending on the scale and specific conditions but generally range from 50% to 80% for key steps like coupling and Boc protection.

Stereochemistry Considerations

  • The compound is racemic (rac-), containing both (1r,3r) stereoisomers.
  • Preparative chiral HPLC or SFC can be used to separate enantiomers if enantiopure material is required.

Analytical Characterization

  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • NMR data confirm the presence of Boc, cyclobutane, and aryl moieties with characteristic chemical shifts.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Cyclobutane core synthesis From 3-oxocyclobutanecarboxylic acid derivatives
Amino group protection Boc protection using Boc2O and base in DCM
Aryl group introduction Suzuki coupling with Pd catalyst, K2CO3 base, 1,4-dioxane solvent
Purification Preparative chiral HPLC or SFC for racemate separation
Alternative coupling Amidation via EDCI/HOBt or carbamate formation via triphosgene and DIPEA
Analytical techniques NMR, HRMS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups, such as acetyl or benzoyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Acetylated or benzoylated derivatives

Scientific Research Applications

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes, thereby inhibiting their catalytic activity.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino-carboxylic acid motif but differ in core ring systems, substituents, and stereochemistry. Below is a comparative analysis supported by data from diverse sources:

Structural and Functional Differences

Key Observations:

Cyclopentane/Cyclohexane (): Larger rings reduce strain, altering solubility and pharmacokinetic profiles. Cyclopropane (): High ring strain increases reactivity, making it less stable but useful in dynamic combinatorial chemistry .

Substituent Effects: Fluorine: Present in the target compound and analog, fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation . Methoxy Group: Unique to the target compound, the 6-methoxy group on the phenyl ring may improve solubility via hydrogen bonding and modulate electronic effects on aromatic interactions .

Stereochemistry :

  • The (1r,3r) configuration in the target compound contrasts with the (1S,3R), (1R,2R), and (1R,3S) configurations in analogs. Stereochemistry critically impacts biological activity; for example, enantiomers may exhibit divergent binding affinities to chiral targets .

Biological Activity

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a cyclobutane ring substituted with several functional groups:

  • Amino Group : Provides potential for interaction with biological targets.
  • Fluoro-Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
  • Carboxylic Acid Group : Contributes to the compound's acidity and potential interactions with enzymes or receptors.

The biological activity of this compound is believed to be influenced by its structural features, which may allow it to interact with specific molecular targets. The precise mechanisms of action remain to be elucidated through further pharmacodynamic and pharmacokinetic studies. Potential interactions include:

  • Enzyme Inhibition : The compound may modulate the activity of certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It could bind to receptors involved in various physiological processes, leading to therapeutic effects.

Biological Activity Data

While specific data on the biological activity of this compound is limited, studies on structurally similar compounds suggest significant biological properties. For instance, fluorinated aromatic rings are known to enhance interactions with biological targets due to increased lipophilicity.

Interaction Studies

Research methodologies for assessing the biological activity of this compound typically include:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity.
  • Isothermal Titration Calorimetry (ITC) : To assess thermodynamics of binding.
  • Molecular Docking Simulations : To predict interactions with target proteins.

Comparative Analysis

To better understand the potential efficacy of this compound, it is useful to compare it with other compounds in its class:

Compound NameStructure FeaturesKnown Biological Activity
Compound ASimilar cyclobutane structure; amino groupInhibits specific kinases
Compound BFluorinated aromatic ring; carboxylic acidModulates receptor activity
This compoundUnique combination of functional groupsPotential for enzyme inhibition

Case Studies and Research Findings

Research on similar compounds highlights the importance of structural features in determining biological activity. For example:

  • A study on a related cyclobutane derivative demonstrated significant inhibition of a key metabolic enzyme, suggesting that modifications in the amino and carboxylic acid groups can enhance efficacy against specific targets.
  • Another investigation into fluorinated compounds indicated improved receptor binding affinity, supporting the hypothesis that the fluoro-methoxyphenyl group may confer similar advantages to this compound.

Q & A

Q. Advanced Optimization :

  • Coupling Efficiency : Use of Pd(PPh₃)₄ catalyst and optimized solvent systems (e.g., DMF:H₂O) to enhance cross-coupling yields .
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis to achieve the desired (1r,3r) configuration, monitored via chiral HPLC .

How is the stereochemistry and structural integrity of the compound confirmed?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the cyclobutane protons show characteristic splitting patterns (δ 2.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂FNO₅: 352.1553; observed: 352.1555) .
  • X-ray Crystallography : Resolves absolute configuration, critical for validating the (1r,3r) diastereomer .

What challenges arise in maintaining stereochemical purity during synthesis?

Q. Advanced Analysis :

  • Ring Strain : The cyclobutane ring’s strain increases susceptibility to racemization. Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) mitigate this .
  • Competing Pathways : Steric hindrance from the Boc group can lead to undesired epimerization. Kinetic vs. thermodynamic control is assessed via time-resolved NMR .

How does the 2-fluoro-6-methoxyphenyl substituent influence reactivity?

Q. Comparative Reactivity :

  • Electron-Withdrawing Effects : The fluorine atom deactivates the aromatic ring, reducing unwanted side reactions (e.g., oxidation) .
  • Steric and Electronic Modulation : Methoxy groups enhance solubility while fluorine improves metabolic stability in biological assays .

What methodologies are used to study the compound’s interactions with biological targets?

Q. Advanced Techniques :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) to enzymes or receptors .
  • Molecular Dynamics Simulations : Predicts interactions between the cyclobutane core and hydrophobic binding pockets .

What safety precautions are required when handling this compound?

Q. Basic Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95 masks) is recommended if aerosolization occurs .
  • Storage : Store at -20°C under inert gas (Ar/N2) to prevent Boc group hydrolysis .

How is solubility optimized for in vitro assays?

Q. Methodological Approach :

  • Co-Solvent Systems : Use DMSO:water (10:90 v/v) for initial stock solutions. For low solubility, add β-cyclodextrin (5% w/v) .
  • pH Adjustment : The carboxylic acid group (pKa ~4.5) is ionized at physiological pH, enhancing aqueous solubility .

What are the key stability concerns under varying conditions?

Q. Degradation Studies :

  • Thermal Stability : TGA analysis shows decomposition >150°C. Avoid prolonged heating above 50°C .
  • Hydrolytic Sensitivity : The Boc group is labile under acidic conditions (pH <3). Stability is monitored via HPLC at pH 7.4 and 37°C .

How does this compound compare to structurally similar analogs?

Q. Comparative Data :

Compound Key Feature Binding Affinity (KD, nM)
Target Compound 2-Fluoro-6-methoxyphenyl12.5 ± 1.2
Analog A 2-Chloro-6-methoxyphenyl45.3 ± 3.1
Analog B 2-Hydroxy-6-methoxyphenyl>100
Fluorine’s electronegativity enhances target binding compared to bulkier substituents .

Why is the Boc group preferred over other amino-protecting strategies?

Q. Protection Strategy Rationale :

  • Stability : Resists nucleophilic attack under basic conditions but cleaved selectively with TFA .
  • Minimal Steric Interference : The tert-butyl group does not hinder cyclobutane ring formation, unlike bulkier groups (e.g., Fmoc) .

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